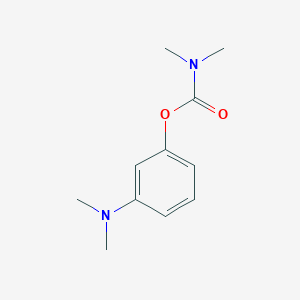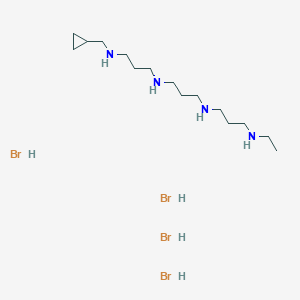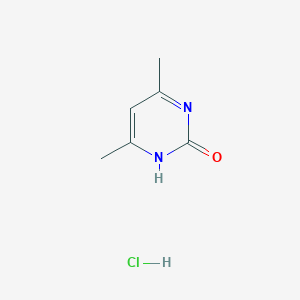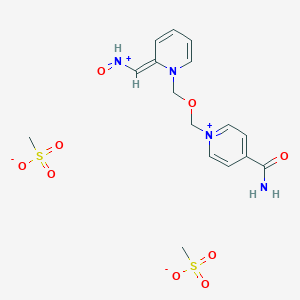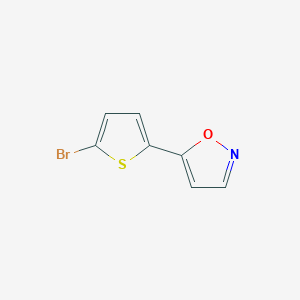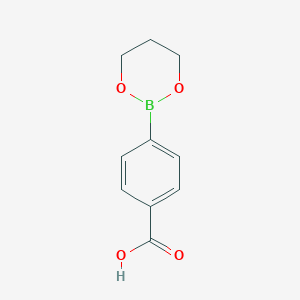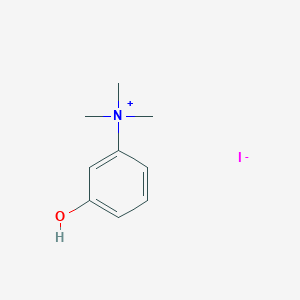
DiPT
概要
説明
N,N-Diisopropyltryptamine, commonly known as DiPT, is a synthetic hallucinogenic compound belonging to the tryptamine family. It is structurally related to the naturally occurring compound N,N-dimethyltryptamine (DMT), but with isopropyl groups replacing the methyl groups on the nitrogen atom. This compound is known for its unique auditory distortions, which differentiate it from other psychedelic substances .
科学的研究の応用
DiPT has several scientific research applications across various fields:
Chemistry: this compound is used as a model compound to study the structure-activity relationships of tryptamines and their derivatives.
Biology: It is employed in research on neurotransmitter systems, particularly serotonin receptors, due to its structural similarity to serotonin.
Medicine: this compound is investigated for its potential therapeutic effects in treating conditions such as depression and post-traumatic stress disorder (PTSD).
Industry: this compound and its derivatives are explored for their potential use in the development of new pharmaceuticals and psychoactive substances.
作用機序
DiPT exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. Upon binding to these receptors, this compound induces a cascade of intracellular signaling events that alter neurotransmitter release and neuronal activity. This interaction is responsible for the compound’s hallucinogenic and auditory distortion effects.
Safety and Hazards
DiPT has rarely been studied by scientists, so data about its toxicity and pharmacology is scarce. Closely related tryptamines have been linked to reports of overdose and death, so users should always proceed with caution and harm-reduction practices . The safety profile of this compound is quite good .
生化学分析
Biochemical Properties
N,N-Diisopropyltryptamine is known to interact with various enzymes, proteins, and other biomolecules. It is a potent serotonin transporter inhibitor with high affinity for serotonin 5-HT1A and 5-HT2A/C receptors
Cellular Effects
N,N-Diisopropyltryptamine has been reported to produce serious adverse effects . It influences cell function by acting primarily as an agonist of the 5-HT2A receptor . It modifies monoamine uptake and release, and competes for metabolic enzymes
Molecular Mechanism
The mechanism of action of N,N-Diisopropyltryptamine is thought to result primarily from 5-HT2A receptor agonism . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, N,N-Diisopropyltryptamine has been observed to produce dose-dependent increases in drug-appropriate responding . The onset of the discriminative stimulus effects was within 5 minutes, and the effects dissipated within 4 hours . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Dosage Effects in Animal Models
In animal models, the effects of N,N-Diisopropyltryptamine vary with different dosages . Rats learned to discriminate N,N-Diisopropyltryptamine from saline in an average of 60 training sessions . The exact threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are still being studied.
Metabolic Pathways
The metabolic pathways that N,N-Diisopropyltryptamine is involved in include O-demethylation to form 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) followed by production of 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT) under control of CYP2D6 (O-methylation) and CYP1A1 (hydroxylation) .
準備方法
Synthetic Routes and Reaction Conditions
DiPT can be synthesized through several methods, with one common route involving the reaction of tryptamine with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds as follows:
Starting Materials: Tryptamine and isopropyl iodide.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: Tryptamine is dissolved in DMF, and potassium carbonate is added to the solution. Isopropyl iodide is then added dropwise, and the mixture is heated to around 80-100°C for several hours.
Purification: The reaction mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of tryptamine and isopropyl iodide are handled in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
DiPT undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its secondary amine derivatives.
Substitution: This compound can participate in substitution reactions, particularly at the indole nitrogen or the isopropyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted tryptamines, depending on the specific reagents and conditions used.
類似化合物との比較
Similar Compounds
N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a similar structure but different psychoactive effects.
4-Hydroxy-N,N-Diisopropyltryptamine (4-HO-DiPT): A hydroxylated derivative of DiPT with distinct pharmacological properties.
5-Methoxy-N,N-Diisopropyltryptamine (5-MeO-DiPT): A methoxylated derivative known for its potent psychoactive effects.
Uniqueness of this compound
This compound is unique among tryptamines due to its pronounced auditory distortions, which are not commonly observed with other similar compounds. This distinct effect makes this compound a valuable tool for studying the neural mechanisms underlying auditory perception and hallucinations.
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16/h5-8,11-13,17H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVAAGAZUWXRIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67292-67-5 (mono-hydrochloride) | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014780246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80163804 | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14780-24-6 | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14780-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014780246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIISOPROPYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E352B01VMH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




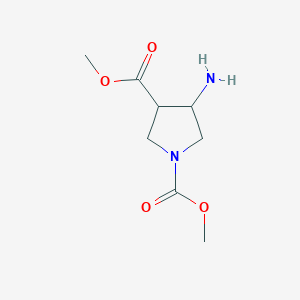
![1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-](/img/structure/B141706.png)
![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)

